3-((4-chlorophenyl)thio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
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Description
3-((4-chlorophenyl)thio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H20ClN3O5S and its molecular weight is 449.91. The purity is usually 95%.
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Scientific Research Applications
SYNTHESIS AND BIOLOGICAL PROPERTIES OF SOME BASIC N-(5-ARYL-1,3,4-OXADIAZOL-2-YL)PROPANAMIDES AND -BUTANAMIDES This research focuses on the synthesis of new basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, starting from 2-amino-5-aryl-1,3,4-oxadiazoles. These compounds demonstrated significant local anesthetic activity in hydrochloride form, showing potential for medical applications in pain management Saxena, Singh, Agarwal, & Mehra, 1984.
Synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds This study describes the design, synthesis, and antitumor evaluation of two novel series of compounds, highlighting their broad-spectrum antitumor efficacy against various tumor subpanels. Certain compounds also showed selective activity toward specific cancer cell lines, indicating their potential in cancer therapy Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016.
Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer’s disease This paper presents a series of N-substituted derivatives aimed at Alzheimer’s disease treatment. The compounds were synthesized and screened for enzyme inhibition against acetyl cholinesterase, offering insights into potential drug candidates for this debilitating disease Rehman et al., 2018.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-26-15-10-12(11-16(27-2)18(15)28-3)19-23-24-20(29-19)22-17(25)8-9-30-14-6-4-13(21)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLKIPQAAJHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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